molecular formula C44H22Cl8N4 B127066 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine CAS No. 37083-37-7

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine

Cat. No.: B127066
CAS No.: 37083-37-7
M. Wt: 890.3 g/mol
InChI Key: LOKNIYQQLQPXMC-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine: is a synthetic porphyrin compound characterized by the presence of four 2,6-dichlorophenyl groups attached to the meso positions of the porphine core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll. This particular compound is notable for its applications in various fields, including catalysis, photodynamic therapy, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is used as a ligand in coordination chemistry to form complexes with metals such as ruthenium and palladium. These complexes are studied for their catalytic properties in various organic transformations .

Biology and Medicine: The compound is explored for its potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. This property makes it a candidate for cancer treatment and antimicrobial applications .

Industry: In industrial applications, this compound is used as a photosensitizer in the degradation of environmental pollutants, such as pesticides, through photocatalytic processes .

Comparison with Similar Compounds

  • 5,10,15,20-Tetrakis(4-chlorophenyl)porphine
  • 5,10,15,20-Tetrakis(3,5-dichlorophenyl)porphine
  • 5,10,15,20-Tetrakis(2,4-dichlorophenyl)porphine

Comparison: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is unique due to the specific positioning of the chlorine atoms on the phenyl groups, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different photophysical properties and catalytic activities, making it suitable for specific applications in photodynamic therapy and catalysis .

Properties

IUPAC Name

5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQASJTNIEXIESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H22Cl8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

890.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine
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Reactant of Route 5
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine
Reactant of Route 6
Reactant of Route 6
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine

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